Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5-
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Overview
Description
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a methyl group, and a tetrahydrobenzo[b]thiophene moiety, which are attached to a cyclopropanecarboxamide structure. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s structurally similar to indole derivatives, which are known to bind with high affinity to multiple receptors .
Mode of Action
X-ray crystallography studies have revealed a unique binding mode, with the 3-cyano substituent forming an h-bond acceptor interaction with the hinge region of the atp-binding site .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
The synthesis of Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to optimize yield and purity.
Chemical Reactions Analysis
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s cyano and carbonyl groups are particularly reactive, allowing it to participate in condensation and substitution reactions . Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and potassium hydroxide . Major products formed from these reactions include heterocyclic derivatives such as 2-oxopyridine .
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, derivatives of cyanoacetamides are explored for their potential as chemotherapeutic agents due to their ability to form various heterocyclic compounds with biological activity . The compound’s structure allows it to interact with molecular targets, making it a candidate for drug design and development . Additionally, its unique chemical properties make it useful in the synthesis of novel materials and as a reagent in organic synthesis .
Comparison with Similar Compounds
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- can be compared with other cyanoacetamide derivatives and thiophene-containing compounds. Similar compounds include N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide and methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate . These compounds share structural similarities but differ in their functional groups and biological activities. The presence of the cyclopropanecarboxamide moiety in Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- imparts unique chemical properties, making it distinct from other related compounds.
Biological Activity
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5- is a chemical compound with the CAS number 476278-39-4 and a molecular formula of C14H16N2OS. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections will detail its biological activity, synthesis, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C14H16N2OS |
Molar Mass | 260.35 g/mol |
CAS Number | 476278-39-4 |
Synonyms | N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cyclopropanecarboxamide |
The biological activity of Cyclopropanecarboxamide derivatives has been primarily investigated for their antibacterial properties. Studies indicate that these compounds may inhibit key enzymes in bacterial metabolism. For instance, preliminary tests have shown that certain derivatives exhibit bioactivity against the KARI (Ketol-acid reductoisomerase) enzyme in Escherichia coli, suggesting potential as antibacterial agents .
Case Studies and Research Findings
- Antibacterial Activity : A study by Liu et al. (2012) synthesized a related cyclopropanecarboxamide and evaluated its structure using X-ray diffraction and other analytical techniques. The compound exhibited significant antibacterial activity against Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the cyclopropanecarboxamide structure can significantly affect its biological activity. For example, the introduction of cyano and thiophene groups has been associated with enhanced potency against certain bacterial strains .
- In Vitro Studies : In vitro assays have demonstrated that cyclopropanecarboxamides can disrupt bacterial cell wall synthesis and inhibit growth at low concentrations. These findings suggest that these compounds could serve as effective scaffolds for antibiotic development .
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | Reference |
---|---|---|
Cyclopropanecarboxamide, N-(3-cyano-4,5,6,7-tetrahydro-5-) | Active against E. coli KARI | Liu et al., 2012 |
1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide | Inhibitory effects on bacterial growth | Asian Journal of Chemistry |
Synthesis
The synthesis of Cyclopropanecarboxamide involves multiple steps including the formation of the cyclopropane ring and subsequent functionalization with cyano and thiophene groups. The synthetic route typically includes:
- Formation of Cyclopropane Ring : Using appropriate reagents to create the cyclopropane framework.
- Introduction of Functional Groups : Employing nucleophilic substitution reactions to introduce cyano and thiophene moieties.
- Purification and Characterization : Utilizing techniques such as chromatography and spectroscopy to purify and confirm the structure of the synthesized compound.
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-8-2-5-12-10(6-8)11(7-15)14(18-12)16-13(17)9-3-4-9/h8-9H,2-6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTBQXVINJNSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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